molecular formula C17H23BrClNO2 B8176859 tert-Butyl 5-bromo-2-chlorobenzyl(cyclopentyl)carbamate

tert-Butyl 5-bromo-2-chlorobenzyl(cyclopentyl)carbamate

Cat. No.: B8176859
M. Wt: 388.7 g/mol
InChI Key: XDLZAOBYHBAYBF-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-2-chlorobenzyl(cyclopentyl)carbamate: is an organic compound that features a tert-butyl group, a bromine atom, a chlorine atom, and a cyclopentyl group attached to a benzyl carbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-2-chlorobenzyl(cyclopentyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chlorobenzyl alcohol, cyclopentylamine, and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 5-bromo-2-chlorobenzyl(cyclopentyl)carbamate can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like cesium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: tert-Butyl 5-bromo-2-chlorobenzyl(cyclopentyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

Biology:

    Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to various surfaces or carriers.

Medicine:

    Drug Development: It serves as a building block in the development of potential pharmaceutical agents, particularly those targeting specific biological pathways.

Industry:

    Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-2-chlorobenzyl(cyclopentyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • tert-Butyl 5-bromo-2-chlorobenzyl(ethyl)carbamate
  • tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate

Comparison:

  • Structural Differences: While similar in structure, these compounds differ in the substituents attached to the benzyl carbamate core. For example, tert-Butyl 5-bromo-2-chlorobenzyl(ethyl)carbamate has an ethyl group instead of a cyclopentyl group.
  • Chemical Properties: These structural differences can lead to variations in chemical reactivity and physical properties, such as solubility and stability.
  • Applications: The unique combination of substituents in tert-Butyl 5-bromo-2-chlorobenzyl(cyclopentyl)carbamate may confer specific advantages in certain applications, such as enhanced binding affinity or selectivity for particular targets.

Properties

IUPAC Name

tert-butyl N-[(5-bromo-2-chlorophenyl)methyl]-N-cyclopentylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrClNO2/c1-17(2,3)22-16(21)20(14-6-4-5-7-14)11-12-10-13(18)8-9-15(12)19/h8-10,14H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLZAOBYHBAYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Br)Cl)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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